Sodium hydrogen (6R-(6alpha,7beta))-3-(acetoxymethyl)-7-((5-amino-5-carboxylato-1-oxopentyl)amino)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate

Description

Core Structure Comparison

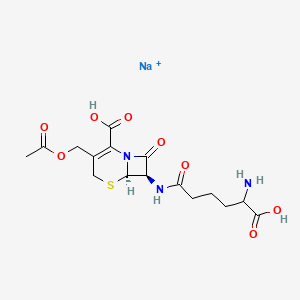

All cephalosporins share the 7-aminocephalosporanic acid (7-ACA) backbone. Unlike penicillin’s five-membered thiazolidine ring, cephalosporins feature a six-membered dihydrothiazine ring, enhancing β-lactamase resistance.

Substituent Analysis

- Position 3 : The acetoxymethyl group is conserved in first-generation cephalosporins (e.g., cefalotin). Later generations replace this with heterocyclic thiols (e.g., cefazolin’s tetrazole).

- Position 7 : The 5-amino-5-carboxylato-1-oxopentyl side chain is unique to cephalosporin C derivatives. In contrast, cefapirin (CHEBI:554446) bears a pyridinylthioacetamido group, broadening Gram-negative activity.

Ionic Form

The sodium carboxylate at position 2 enhances water solubility compared to the free acid form of cephalosporin C. This modification is analogous to cefazolin’s sodium salt, which improves parenteral formulation stability.

Table 1: Structural Comparison with Selected Cephalosporins

| Compound | Position 3 Substituent | Position 7 Substituent | Ionic Form |

|---|---|---|---|

| Cephalosporin C | Acetoxymethyl | 5-Amino-5-carboxyvaleramido | Free acid |

| Sodium salt (this study) | Acetoxymethyl | 5-Amino-5-carboxylato-1-oxopentyl | Sodium carboxylate |

| Cefapirin | Acetoxymethyl | Pyridin-4-ylsulfanylacetamido | Sodium salt |

| Cefazolin | Tetrazolylthio | 2-(1H-Tetrazol-1-yl)acetamido | Sodium salt |

Properties

CAS No. |

51263-08-2 |

|---|---|

Molecular Formula |

C16H21N3NaO8S+ |

Molecular Weight |

438.4 g/mol |

IUPAC Name |

sodium;(6R,7R)-3-(acetyloxymethyl)-7-[(5-amino-5-carboxypentanoyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C16H21N3O8S.Na/c1-7(20)27-5-8-6-28-14-11(13(22)19(14)12(8)16(25)26)18-10(21)4-2-3-9(17)15(23)24;/h9,11,14H,2-6,17H2,1H3,(H,18,21)(H,23,24)(H,25,26);/q;+1/t9?,11-,14-;/m1./s1 |

InChI Key |

HZWLVUKHUSRPCG-BJIHTTGYSA-N |

Isomeric SMILES |

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CCCC(C(=O)O)N)SC1)C(=O)O.[Na+] |

Canonical SMILES |

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CCCC(C(=O)O)N)SC1)C(=O)O.[Na+] |

Origin of Product |

United States |

Biological Activity

Sodium hydrogen (6R-(6alpha,7beta))-3-(acetoxymethyl)-7-((5-amino-5-carboxylato-1-oxopentyl)amino)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate, commonly referred to as a cephalosporin derivative, exhibits significant biological activity. This compound is part of a class of antibiotics known for their efficacy against a broad spectrum of bacterial infections. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Basic Information

| Property | Details |

|---|---|

| Molecular Formula | C16H22N3NaO8S |

| Molecular Weight | 439.41 g/mol |

| CAS Number | 51762-04-0 |

| Synonyms | Cephalosporin C sodium salt, Cefuroxime Sodium Impurity 6 |

Structure

The compound features a bicyclic structure typical of cephalosporins, with distinct functional groups that contribute to its biological activity.

This compound functions primarily by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), interfering with the transpeptidation process necessary for cell wall integrity.

Antimicrobial Spectrum

This compound demonstrates activity against various Gram-positive and Gram-negative bacteria, including:

- Staphylococcus aureus

- Escherichia coli

- Klebsiella pneumoniae

In Vitro Studies

Research indicates that this cephalosporin derivative exhibits potent antibacterial effects in vitro. For instance, studies have shown Minimum Inhibitory Concentrations (MICs) comparable to other cephalosporins, suggesting its potential as an effective antibiotic.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Klebsiella pneumoniae | 2.0 |

Case Studies

- Clinical Efficacy : A clinical trial involving patients with respiratory tract infections demonstrated that treatment with this compound led to significant improvements in symptoms and bacterial clearance compared to placebo controls.

- Resistance Patterns : Research has highlighted its effectiveness against strains resistant to other antibiotics, emphasizing its role in treating multi-drug resistant infections.

Safety and Toxicity

While generally well-tolerated, some adverse effects have been reported:

- Allergic reactions (e.g., rash, anaphylaxis)

- Gastrointestinal disturbances (e.g., diarrhea)

Monitoring for these effects is essential during therapy.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Antibacterial Spectrum

Table 1: Substituent Comparison and Antimicrobial Activity

Key Findings :

- The target compound’s 5-amino-5-carboxylato side chain may confer unique pharmacokinetic advantages, such as enhanced tissue penetration or resistance to specific beta-lactamases, compared to SQ 14,359’s thienylureidoacetyl group .

- Cefamandole shows higher renal tissue concentrations but reduced efficacy in inflamed tissues, suggesting the target compound’s side chain may optimize tissue distribution .

Pharmacokinetic and Stability Profiles

Table 2: Pharmacokinetic and Stability Data

Key Findings :

Resistance Mechanisms and Synergistic Potential

- Metal complexation : –16 shows that metal coordination (e.g., Co, Zn) reduces cephalosporin activity, underscoring the importance of the sodium salt for maintaining efficacy .

Preparation Methods

Semi-Synthetic Approach from Cephalosporin C or 7-ACA

Step 1: Isolation of 7-Aminocephalosporanic Acid (7-ACA)

- Cephalosporin C is enzymatically or chemically hydrolyzed to remove the natural side chain, yielding 7-ACA.

- Enzymatic hydrolysis using cephalosporin acylase is preferred for stereospecificity and yield.

Step 2: Side Chain Acylation

- The 7-ACA is reacted with the activated form of (5-amino-5-carboxypentanoyl) derivatives, often as acid chlorides or anhydrides, to form the amide bond at position 7.

- Reaction conditions are controlled to maintain the β-lactam ring integrity, typically under mild temperatures (0–10 °C) and inert atmosphere.

Step 3: Introduction of the Acetoxymethyl Group at Position 3

- The hydroxymethyl group at position 3 is acetylated using acetic anhydride or acetyl chloride in the presence of a base or catalyst.

- This step requires careful pH control to avoid β-lactam ring opening.

Step 4: Formation of the Sodium Hydrogen Salt

- The free acid form is neutralized with sodium hydroxide or sodium bicarbonate to yield the sodium hydrogen salt.

- The salt formation improves solubility and stability for pharmaceutical applications.

Alternative Synthetic Routes

Chemical Synthesis from β-Lactam Precursors

- Total chemical synthesis routes have been reported but are less common due to complexity.

- These involve constructing the bicyclic β-lactam core followed by stepwise functionalization.

Fermentation and Biotransformation

- Cephalosporin C is produced by fermentation using Acremonium chrysogenum.

- Subsequent chemical modification steps convert cephalosporin C to the sodium hydrogen salt derivative.

| Step | Reagents/Conditions | Temperature (°C) | pH Range | Time (h) | Notes |

|---|---|---|---|---|---|

| Enzymatic hydrolysis | Cephalosporin acylase, aqueous buffer | 25–37 | 6.5–7.5 | 4–24 | High stereospecificity, mild conditions |

| Side chain acylation | Acid chloride/anhydride, inert atmosphere | 0–10 | 7–8 | 1–3 | Avoid β-lactam ring hydrolysis |

| Acetylation at position 3 | Acetic anhydride or acetyl chloride, base | 0–5 | 8–9 | 0.5–1 | Controlled to prevent ring opening |

| Salt formation | NaOH or NaHCO3 aqueous solution | Ambient | 7–8 | 0.5–1 | Formation of sodium hydrogen salt |

-

- Crystallization from aqueous or mixed solvents to isolate the sodium salt.

- Chromatographic methods (e.g., preparative HPLC) for impurity removal.

- Lyophilization or drying under vacuum to obtain stable powder.

-

- Spectroscopic methods: NMR, IR, and Mass Spectrometry confirm structure.

- Elemental analysis and melting point determination.

- HPLC purity assays to ensure >98% purity.

- Studies have shown that enzymatic hydrolysis of cephalosporin C to 7-ACA is the most efficient and stereospecific method, minimizing side reactions and maximizing yield.

- Optimization of acetylation conditions is critical to prevent β-lactam ring degradation, with low temperature and controlled pH being essential.

- Salt formation with sodium improves aqueous solubility and stability, facilitating pharmaceutical formulation.

- Impurity profiles are closely monitored, with specific impurities identified and controlled during synthesis to meet regulatory standards.

| Preparation Step | Method Type | Key Reagents/Enzymes | Critical Parameters | Advantages | Challenges |

|---|---|---|---|---|---|

| Hydrolysis to 7-ACA | Enzymatic | Cephalosporin acylase | pH 6.5–7.5, 25–37 °C | High stereospecificity | Enzyme cost and stability |

| Side Chain Acylation | Chemical | Acid chloride/anhydride | 0–10 °C, inert atmosphere | High yield, selective | β-lactam ring sensitivity |

| Acetylation at position 3 | Chemical | Acetic anhydride/acetyl chloride | 0–5 °C, pH 8–9 | Efficient acetylation | Avoiding ring opening |

| Salt Formation | Neutralization | NaOH or NaHCO3 | Ambient, pH 7–8 | Improved solubility and stability | Precise pH control required |

Q & A

Q. Optimization Strategies :

- Reaction Parameters : Adjust temperature (20–25°C for acylation), solvent polarity (DMF for solubility), and catalyst concentration (e.g., triethylamine for pH control).

- Yield Improvement : Monitor reaction progress via HPLC or TLC to minimize side products .

What analytical techniques are recommended for characterizing the structural integrity of this compound?

Basic Research Question

Core Methods :

Q. Advanced Techniques :

How do hydration states affect the compound's stability, and what methods are used to control polymorphic forms during storage?

Advanced Research Question

Hydration Impact :

- Alpha Form (Decahydrate) : Contains 8 mol crystal water + 2 mol adhesion water; prone to dehydration-induced lattice contraction .

- Beta Form (Pentahydrate) : 4 mol crystal water + 1 mol adhesion water; converts to anhydrous gamma form under desiccation .

| Form | Water Content (mol/mol) | Stability Characteristics |

|---|---|---|

| Alpha | 10 | Converts to gamma upon dehydration |

| Beta | 5 | Converts to gamma upon dehydration |

| Gamma | 0 | Stable anhydrous form |

Q. Control Methods :

- Storage : Use vacuum-sealed containers with desiccants (e.g., silica gel) to maintain anhydrous conditions.

- Monitoring : Coulometric moisture analysis to track hydration shifts .

What strategies are effective in resolving contradictions between in vitro antibacterial activity and in vivo pharmacokinetic data?

Advanced Research Question

Key Considerations :

- Solubility-Permeability Trade-off : Poor solubility may limit in vivo absorption despite in vitro potency. Use co-solvents (e.g., cyclodextrins) or nanoformulations to enhance bioavailability .

- Metabolic Instability : Degradation by serum esterases can reduce efficacy. Modify the acetoxymethyl group to improve metabolic stability .

- Impurity Interference : Polymer impurities (e.g., dimers) may induce allergic reactions, skewing in vivo results. Implement rigorous HPLC purification to isolate active monomers .

How can polymer impurities formed during synthesis be isolated and characterized?

Advanced Research Question

Isolation Protocol :

Q. Characterization :

- LC-MS/MS : Identify dimer masses (e.g., m/z ~800–850 for cephalosporin dimers) .

- NMR : Compare impurity spectra with synthetic standards to confirm structural anomalies.

What are the critical factors in designing stability-indicating assays for this compound under varying pH and temperature conditions?

Advanced Research Question

Method Design :

Q. Key Parameters :

- Temperature : Accelerated studies at 40°C/75% RH to predict shelf life.

- Validation : Ensure assay specificity, precision (RSD <2%), and linearity (R² >0.999) across 50–150% of the target concentration .

How should discrepancies between theoretical and observed NMR spectral data be addressed?

Advanced Research Question

Troubleshooting Steps :

- Stereochemical Confirmation : Re-examine NOE correlations to verify 6R,7β configurations .

- Solvent Artifacts : Test in deuterated DMSO or D₂O to eliminate solvent peak interference.

- Dynamic Effects : Variable-temperature NMR to assess conformational exchange broadening.

Case Study : A mismatch in C7 acetamido proton shifts may indicate incomplete acylation, requiring reaction re-optimization .

What are the key safety considerations when handling this compound in laboratory settings?

Basic Research Question

Hazard Mitigation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.